Phosphine, (3-fluorophenyl)diphenyl-
Description
Significance of Tertiary Phosphines in Chemical Synthesis and Catalysis
Tertiary phosphines are crucial in both chemical synthesis and catalysis due to their dual electronic nature. youtube.com They can act as sigma donors through the lone pair of electrons on the phosphorus atom and as pi acceptors into their vacant anti-bonding orbitals. youtube.com This adaptability allows them to serve as effective ligands for a wide variety of transition metals, forming complexes that are pivotal in homogeneous catalysis. youtube.comchemicalbook.com The steric and electronic properties of tertiary phosphines can be finely tuned by altering the organic substituents, influencing the reactivity and selectivity of the catalytic process. nbinno.com
These compounds are instrumental in a multitude of organic reactions, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira), hydrogenation, and hydroformylation. chemicalbook.comnbinno.com The ability of tertiary phosphines to stabilize metal centers in various oxidation states is a key factor in their catalytic efficacy. youtube.com Furthermore, their nucleophilic character is exploited in reactions such as the Wittig reaction, a cornerstone of alkene synthesis. chemicalbook.com
Overview of Fluorinated Organophosphorus Compounds in Advanced Chemical Research
The introduction of fluorine into organophosphorus compounds has opened up new avenues in chemical research. Fluorine's high electronegativity and small size significantly impact the electronic properties of the phosphorus center, influencing the compound's reactivity, stability, and catalytic activity. researchgate.net Fluorinated organophosphorus compounds often exhibit enhanced thermal stability and can lead to catalysts with unique selectivities. researchgate.net
In the realm of materials science, the incorporation of fluorine can impart desirable properties such as increased lipophilicity and metabolic stability. researchgate.net This has led to their investigation in various applications, including the development of new pharmaceuticals and agrochemicals. nih.gov The field of fluorinated organophosphorus chemistry is a rapidly expanding area, with ongoing research into the synthesis of novel compounds and their application in catalysis and materials science. nih.govresearchgate.net
Academic Research Focus and Scope of (3-Fluorophenyl)diphenylphosphine
Academic research on (3-fluorophenyl)diphenylphosphine and its derivatives has largely centered on their application as ligands in transition metal catalysis. The electronic effect of the fluorine atom in the meta position of the phenyl ring modifies the electron-donating and -accepting properties of the phosphine (B1218219) ligand, which in turn influences the catalytic activity of the corresponding metal complex.
Studies have explored the use of (3-fluorophenyl)diphenylphosphine in various catalytic reactions. For instance, its utility has been demonstrated in palladium-catalyzed cross-coupling reactions, where the electronic nature of the phosphine ligand can affect the efficiency of the catalytic cycle. The presence of the fluorine atom can also influence the stability and lifetime of the catalyst.
Furthermore, research has extended to the synthesis of related fluorinated phosphine oxides, such as (2-fluorophenyl)diphenylphosphine oxide, which can serve as precursors to the corresponding phosphines or be used in other synthetic applications. nih.govsemanticscholar.org The investigation of these compounds contributes to a deeper understanding of structure-activity relationships in organophosphorus chemistry and paves the way for the design of more efficient and selective catalysts.
Below is a table summarizing key properties of (3-Fluorophenyl)diphenylphosphine:
| Property | Value |
| Chemical Formula | C₁₈H₁₄FP |
| Molecular Weight | 280.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 56-60 °C |
| Boiling Point | Not determined |
Structure
3D Structure
Properties
CAS No. |
21388-29-4 |
|---|---|
Molecular Formula |
C18H14FP |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(3-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI Key |
VVTPGMKFNKYMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorophenyl Diphenylphosphine and Its Derivatives
Direct Synthetic Routes to (3-Fluorophenyl)diphenylphosphine
Direct synthetic routes to (3-fluorophenyl)diphenylphosphine typically employ precursors that allow for the direct coupling of the 3-fluorophenyl and diphenylphosphino groups. These methods are often favored for their efficiency and atom economy.
Synthesis from Meta-Fluorobromobenzene Precursors
Meta-fluorobromobenzene (1-bromo-3-fluorobenzene) is a key and commercially available starting material for the synthesis of (3-fluorophenyl)diphenylphosphine. Its utility lies in its ability to undergo reactions at the carbon-bromine bond, enabling the introduction of the diphenylphosphino group. This precursor is central to several of the subsequent methods discussed, including those involving organometallic reagents and palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom at the meta position influences the electronic properties of the aromatic ring, which can affect reaction kinetics and yields.
Reactions Involving Halophosphines and Organometallic Reagents for Fluorinated Arylphosphines
A classic and widely used method for the formation of P-C bonds is the reaction of a halophosphine, such as chlorodiphenylphosphine (B86185), with an organometallic reagent. This approach relies on the nucleophilic character of the organometallic carbon to displace the halide from the phosphorus atom.
Organolithium reagents are powerful nucleophiles capable of reacting with chlorophosphines to form tertiary phosphines. In this context, 3-fluorophenyllithium (B15423450) can be generated in situ from 1-bromo-3-fluorobenzene (B1666201) by treatment with a strong organolithium base like n-butyllithium at low temperatures. The subsequent reaction with chlorodiphenylphosphine yields (3-fluorophenyl)diphenylphosphine.
The general reaction is as follows: 1-bromo-3-fluorobenzene + n-BuLi → 3-fluorophenyllithium 3-fluorophenyllithium + ClPPh₂ → (3-fluorophenyl)diphenylphosphine + LiCl
| Reagent/Condition | Purpose | Typical Value/Parameter |
| 1-bromo-3-fluorobenzene | Aryl source | 1.0 equivalent |
| n-Butyllithium | Lithiating agent | 1.0-1.2 equivalents |
| Chlorodiphenylphosphine | Phosphorus source | 1.0 equivalent |
| Solvent | Reaction medium | Anhydrous Diethyl ether or THF |
| Temperature | For lithiation | -78 °C |
| Temperature | For phosphination | -78 °C to room temperature |
Grignard reagents offer a milder alternative to organolithiums and are also effective in the synthesis of triarylphosphines. The Grignard reagent, 3-fluorophenylmagnesium bromide, can be prepared by reacting 1-bromo-3-fluorobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organomagnesium compound then reacts with chlorodiphenylphosphine to afford the desired product. This method is often preferred for its operational simplicity and tolerance to a wider range of functional groups compared to the organolithium route.
The reaction proceeds as: 1-bromo-3-fluorobenzene + Mg → 3-fluorophenylmagnesium bromide 3-fluorophenylmagnesium bromide + ClPPh₂ → (3-fluorophenyl)diphenylphosphine + MgBrCl
| Reagent/Condition | Purpose | Typical Value/Parameter |
| 1-bromo-3-fluorobenzene | Aryl source | 1.0 equivalent |
| Magnesium turnings | Grignard formation | 1.1-1.5 equivalents |
| Chlorodiphenylphosphine | Phosphorus source | 1.0 equivalent |
| Solvent | Reaction medium | Anhydrous THF |
| Initiation | To start Grignard formation | Iodine crystal or 1,2-dibromoethane |
| Temperature | For reaction | Room temperature to reflux |
Palladium-Catalyzed C-P Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-phosphorus bonds, offering high efficiency and broad functional group compatibility. acs.orgacs.org In this approach, an aryl halide or triflate is coupled with a phosphorus-containing nucleophile, such as a secondary phosphine (B1218219) or a phosphine oxide, in the presence of a palladium catalyst and a suitable ligand. acs.orgacs.org For the synthesis of (3-fluorophenyl)diphenylphosphine, 1-bromo-3-fluorobenzene can be coupled with diphenylphosphine (B32561) or diphenylphosphine oxide. The use of bulky, electron-rich phosphine ligands can enhance the efficiency of these coupling reactions. nih.govnih.gov
A typical catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (if a phosphinate salt is used) or direct reaction with the P-H bond, and subsequent reductive elimination to yield the triarylphosphine and regenerate the Pd(0) catalyst.
| Component | Role | Example |
| Aryl Halide | Electrophile | 1-bromo-3-fluorobenzene |
| Phosphorus Source | Nucleophile | Diphenylphosphine or Diphenylphosphine oxide |
| Palladium Precatalyst | Catalyst source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates catalyst | Xantphos, dppf |
| Base | Activates P-H bond / neutralizes acid | K₂CO₃, Cs₂CO₃, DBU |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
P(III)-Directed C-H Activation Approaches for Phosphine Diversification
A more recent and advanced strategy for synthesizing derivatives of phosphines involves transition-metal-catalyzed C-H activation directed by the phosphorus(III) center. acs.orgrsc.org This methodology allows for the late-stage functionalization of an existing phosphine, providing a modular approach to a diverse range of derivatives. In the context of (3-fluorophenyl)diphenylphosphine, this compound could serve as a scaffold where C-H bonds ortho to the phosphorus atom on the phenyl rings can be selectively functionalized.
Rhodium and palladium catalysts are commonly employed for this transformation. The P(III) atom coordinates to the metal center and directs the activation of a nearby C-H bond, forming a metallacyclic intermediate. This intermediate can then react with various coupling partners, such as alkenes, alkynes, or aryl halides, to introduce new substituents. This approach is particularly valuable for creating libraries of ligands with fine-tuned steric and electronic properties.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Olefination | Alkenes | [Rh(cod)Cl]₂ / ligand | ortho-Alkenyl phosphine |
| Arylation | Aryl Halides | Pd(OAc)₂ / ligand | ortho-Aryl phosphine |
| Alkylation | Alkyl Halides | Rh(I) or Pd(II) catalyst | ortho-Alkyl phosphine |
This method offers a powerful way to synthesize derivatives of (3-fluorophenyl)diphenylphosphine that would be challenging to access through traditional methods.
Synthesis of (3-Fluorophenyl)diphenylphosphine Oxide and Related Phosphine Oxides
(3-Fluorophenyl)diphenylphosphine oxide is a key derivative, often serving as a stable precursor to the corresponding phosphine. nih.gov Its synthesis can be achieved through several methods, including direct oxidation of the parent phosphine, multicomponent reactions, and a sequence involving quaternization followed by a Wittig reaction.
Oxidation Pathways for Tertiary Phosphines
The oxidation of tertiary phosphines to their corresponding phosphine oxides is a common and often spontaneous reaction. acs.org For (3-fluorophenyl)diphenylphosphine, this transformation can be readily accomplished using various oxidizing agents. Common laboratory oxidants include hydrogen peroxide, potassium permanganate, and nitric acid. The reaction is typically straightforward, involving the direct conversion of the P(III) center to a P(V) center.
While the oxidation is often a side reaction to be avoided when handling the phosphine, it can be employed as a deliberate synthetic step to produce the more stable phosphine oxide. nih.gov The general scheme for this oxidation is as follows:
(3-FC₆H₄)Ph₂P + [O] → (3-FC₆H₄)Ph₂P=O
The choice of oxidant and reaction conditions can be optimized to ensure high conversion and purity of the resulting phosphine oxide.
Multicomponent Reaction Protocols (e.g., Povarov-type reactions)
Quaternization of Tertiary Diphenylphosphines Followed by Wittig Reaction
A versatile two-step method for the synthesis of aryldiphenylphosphine oxides, including the 3-fluoro derivative, involves the quaternization of a tertiary diphenylphosphine followed by a Wittig-type reaction. nih.govnih.gov This method circumvents the need for the often air-sensitive (3-fluorophenyl)diphenylphosphine.
The process begins with the quaternization of a suitable tertiary diphenylphosphine, such as methyldiphenylphosphine (B73815) or benzyldiphenylphosphine, with an aryl bromide, in this case, 1-bromo-3-fluorobenzene. nih.gov This step is often catalyzed by nickel salts, though metal-free conditions have also been reported. semanticscholar.org The resulting quaternary phosphonium (B103445) salt is then subjected to a Wittig reaction with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde. nih.govnih.gov This reaction, contrary to its typical use for olefin synthesis, yields the desired tertiary phosphine oxide and an olefin as a byproduct. nih.gov
The general reaction scheme is as follows:
Quaternization: Ph₂PCH₂R + 3-FC₆H₄Br → [Ph₂P(CH₂R)(C₆H₄F-3)]⁺Br⁻
Wittig Reaction: [Ph₂P(CH₂R)(C₆H₄F-3)]⁺Br⁻ + R'CHO → (3-FC₆H₄)Ph₂P=O + RCH=CHR' + HBr
This quaternization-Wittig sequence has been shown to be effective for a variety of substituted aryl bromides, with yields for the phosphine oxide formation ranging from moderate to excellent. nih.govacs.org
| Entry | Aryl Group (from ArBr) | Phosphonium Salt Precursor | Aldehyde | Yield of Phosphine Oxide (%) |
|---|---|---|---|---|
| 1 | 4-Phenoxyphenyl | Methyl | Furan-2-carbaldehyde | 75 |
| 2 | 4-(Trifluoromethyl)phenyl | Methyl | Furan-2-carbaldehyde | 90 |
| 3 | 4-Bromophenyl | Benzyl | p-Chlorobenzaldehyde | 90 |
| 4 | 2-Fluorophenyl | Methyl | Furan-2-carbaldehyde | 48 |
| 5 | 3-Hydroxyphenyl | Benzyl | p-Chlorobenzaldehyde | 66 |
Stereoselective Synthesis of Chiral (3-Fluorophenyl)diphenylphosphine Analogues
The synthesis of enantiomerically pure P-chiral phosphines and their derivatives is of great interest due to their applications in asymmetric catalysis. nih.gov Several strategies have been developed for the stereoselective synthesis of chiral triarylphosphine analogues.
Enantioselective Methods and Resolution Techniques
Enantioselective synthesis of P-chiral phosphine oxides can be achieved through various methods, including the use of chiral auxiliaries and catalytic kinetic resolution.
One prominent strategy involves the use of chiral auxiliaries, such as chiral oxazolidinones. acs.org This method allows for the highly stereoselective formation of P-chiral intermediates, which can then be converted to the desired phosphine oxides with high enantiomeric ratios through displacement with Grignard reagents. acs.org
Kinetic resolution is another powerful tool for obtaining enantiomerically enriched phosphine oxides from a racemic mixture. nih.gov This can be accomplished through various catalytic asymmetric reactions. For instance, palladium-catalyzed kinetic arylation of racemic diarylphosphine oxides with ortho-substituted aryl iodides has been shown to produce chiral triarylphosphine oxides with moderate to high enantioselectivity. nih.gov Similarly, copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts is another effective method. nih.gov
| Entry | Diarylphosphine Oxide | Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (2-Methylphenyl)phenylphosphine oxide | N-(2-iodo-4-methylphenyl)pivalamide | Pd(OAc)₂ / Chiral Ligand | 45 | 83 |
| 2 | (2-Methoxyphenyl)phenylphosphine oxide | N-(2-iodo-4-methoxyphenyl)pivalamide | Pd(OAc)₂ / Chiral Ligand | 48 | 80 |
| 3 | (1-Naphthyl)phenylphosphine oxide | N-(2-iodophenyl)pivalamide | Pd(OAc)₂ / Chiral Ligand | 42 | 75 |
Furthermore, enzymatic methods have been explored for the desymmetrization of prochiral phosphine oxides, yielding chiral products with high enantiomeric excess. liverpool.ac.uk
Utilization of Chiral Precursors (e.g., Sulfamidates)
The use of chiral precursors is a fundamental strategy in asymmetric synthesis. In the context of P-chiral phosphine synthesis, chiral sulfinamide-based ligands have been developed. However, the direct and general application of chiral sulfamidates as precursors for the stereoselective synthesis of triarylphosphine analogues like chiral (3-fluorophenyl)diphenylphosphine is not a widely established methodology in the current literature. While cyclic sulfamidates have been employed in the synthesis of certain chiral N,P-ligands, their broader utility for the synthesis of the target compound class remains an area for further investigation.
Preparation of P-Chiral Phosphine Variants
The generation of P-chiral phosphines, where the phosphorus atom is the stereogenic center, is of significant interest for applications in asymmetric catalysis. A common and effective strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the synthesis. One widely employed class of chiral auxiliaries is based on naturally occurring alcohols, such as (-)-menthol.
The synthesis typically begins with the reaction of a dichlorophosphine with the chiral auxiliary in the presence of a base to form a diastereomeric phosphinate. For instance, dichlorophenylphosphine (B166023) can be reacted with (-)-menthol to yield a menthyl phosphinate. Subsequent reaction with a Grignard reagent, such as (3-fluorophenyl)magnesium bromide, proceeds via a nucleophilic substitution at the phosphorus center. This displacement reaction is often highly stereospecific, proceeding with inversion of configuration at the phosphorus atom, leading to the formation of a P-chiral phosphine oxide with a specific diastereomeric excess. The diastereomers can often be separated by chromatography or crystallization.
A general representation of this approach is the reaction of a diastereomerically pure menthyl phosphinate with a Grignard reagent. The stereospecificity of this reaction allows for the predictable synthesis of either enantiomer of the desired phosphine oxide by selecting the appropriate diastereomer of the starting phosphinate. rsc.org
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product | Key Feature |
| Dichlorophenylphosphine | Grignard Reagent (e.g., 3-F-PhMgBr) | (-)-Menthol | Diastereomeric Menthyl P-chiral Phosphinates | Stereocontrolled introduction of the first aryl group. |
| Menthyl P-chiral Phosphinate | Grignard Reagent (e.g., Phenylmagnesium bromide) | (-)-Menthol | P-chiral (3-Fluorophenyl)phenylphosphine Oxide | Stereospecific nucleophilic substitution with inversion of configuration. |
Reduction of Phosphine Oxides to Phosphines
The final step in the synthesis of (3-fluorophenyl)diphenylphosphine and its P-chiral derivatives is the reduction of the corresponding phosphine oxide. The strength of the phosphorus-oxygen double bond necessitates the use of potent reducing agents. Hydrosilanes are commonly employed for this transformation due to their efficacy and, in many cases, their ability to proceed with stereospecificity.
Hydrosilane-Mediated Reductions
Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃) and trichlorosilane (B8805176) (HSiCl₃), are effective reagents for the deoxygenation of tertiary phosphine oxides. The reduction of P-chiral phosphine oxides with hydrosilanes often proceeds with retention of configuration at the phosphorus center, although the stereochemical outcome can be influenced by the specific silane, solvent, and additives used. rsc.org
The mechanism of reduction with phenylsilane is understood to involve the activation of the P=O bond. The reaction conditions, such as temperature and solvent, can significantly impact the reaction rate and efficiency. For example, reductions are often carried out at elevated temperatures. kul.pl The stereochemical integrity of the reduction is a critical factor in the synthesis of enantiomerically pure P-chiral phosphines.
| Phosphine Oxide | Hydrosilane | Stereochemical Outcome | Typical Conditions |
| (R)- or (S)-(3-Fluorophenyl)diphenylphosphine oxide | Phenylsilane (PhSiH₃) | Retention of configuration | Elevated temperature (e.g., 100-120 °C) in a high-boiling solvent. |
| (R)- or (S)-(3-Fluorophenyl)diphenylphosphine oxide | Trichlorosilane (HSiCl₃) | Inversion of configuration (often with a base like triethylamine) | Lower temperatures compared to phenylsilane, often in the presence of a tertiary amine. |
Catalytic Approaches to Phosphine Oxide Reduction
To mitigate the often harsh conditions required for stoichiometric hydrosilane reductions, catalytic methods have been developed. These approaches utilize a catalyst to activate either the phosphine oxide or the hydrosilane, allowing the reaction to proceed under milder conditions. sci-hub.se
Various catalytic systems have been explored, including those based on titanium and other transition metals. For instance, titanium(IV) isopropoxide has been shown to catalyze the reduction of tertiary phosphine oxides with hydrosilanes like tetramethyldisiloxane (TMDS). organic-chemistry.org More recently, metal-free catalytic systems have gained attention. Brønsted acids, such as diphenyl phosphoric acid, have been found to effectively catalyze the reduction of phosphine oxides with inexpensive hydrosilanes. organic-chemistry.org These catalytic methods can offer improved chemoselectivity and functional group tolerance. organic-chemistry.org
For P-chiral phosphine oxides, the development of catalytic and stereospecific reduction methods is highly desirable. While many catalytic reductions aim for high yields, ensuring the preservation of the enantiomeric purity of the phosphine is paramount. Research in this area continues to focus on developing catalysts that can achieve high turnover numbers while maintaining excellent stereocontrol. researchgate.net
Theoretical and Computational Studies of 3 Fluorophenyl Diphenylphosphine and Its Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and properties of molecules like (3-Fluorophenyl)diphenylphosphine. rsc.org This quantum mechanical modeling method allows for a balance of accuracy and computational cost, making it suitable for studying complex organometallic systems. arxiv.org DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), can predict a wide range of molecular properties, from geometries and energies to spectroscopic characteristics. rsc.orgcam.ac.ukrsc.org
Geometry optimization is a fundamental DFT procedure that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.comyoutube.com For (3-Fluorophenyl)diphenylphosphine, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its structure. The resulting optimized geometry provides a detailed picture of the molecule's shape in the gas phase, free from intermolecular forces present in the solid state. beilstein-journals.org
Following optimization, a detailed analysis of the electronic structure can be performed. Key aspects include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For a phosphine (B1218219) ligand, the HOMO is typically centered on the phosphorus lone pair, and its energy level influences the ligand's σ-donor strength. libretexts.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. nih.gov For (3-Fluorophenyl)diphenylphosphine, the MEP would show a region of negative potential (electron-rich) around the phosphorus atom's lone pair, indicating its nucleophilic character and the likely site for coordination to a metal center. The electronegative fluorine atom would also create a distinct region of negative potential on its phenyl ring. nih.gov
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution. nih.gov In (3-Fluorophenyl)diphenylphosphine, the phosphorus atom would carry a partial positive charge due to the electronegativity of the carbon atoms it is bonded to, while the fluorine atom would exhibit a significant negative charge.
| Property | Description | Significance for (3-Fluorophenyl)diphenylphosphine |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability (σ-donation). A higher energy level suggests stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (π-acidity). A lower energy level suggests stronger acceptance. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| MEP Minimum | Region of most negative electrostatic potential | Identifies the primary nucleophilic site, typically the phosphorus lone pair. |
While DFT geometry optimization provides the structure of an isolated molecule, computational methods are also used to understand how molecules interact in the solid state. Hirshfeld surface analysis is a powerful tool for investigating and visualizing intermolecular interactions within a crystal lattice. figshare.combohrium.com By mapping properties onto this unique molecular surface, one can quantify various types of contacts.
For derivatives of (3-Fluorophenyl)diphenylphosphine, this analysis can reveal:
C-H∙∙∙Arene (C-H∙∙∙π) interactions: These occur where hydrogen atoms from one molecule interact with the π-electron clouds of the phenyl rings on an adjacent molecule.
Lone Pair-π interactions: The electron lone pair on the phosphorus atom can interact with the π-system of a phenyl ring on a neighboring molecule.
Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H∙∙∙F or C-H∙∙∙Cl hydrogen bonds can be significant in the crystal packing of halogenated derivatives. figshare.com
These interactions are visualized using 2D fingerprint plots, which summarize the distribution of intermolecular contacts, with specific features corresponding to different interaction types. bohrium.com Understanding these weak forces is crucial for explaining the observed crystal packing and polymorphism. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states and predict their photophysical properties. rsc.orgacs.org This is particularly useful for understanding the UV-Visible absorption spectra of phosphine derivatives and their metal complexes.
TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. acs.org The calculations reveal which molecular orbitals are involved in these transitions (e.g., HOMO to LUMO). For (3-Fluorophenyl)diphenylphosphine, the introduction of the electron-withdrawing fluorine atom is expected to stabilize the molecular orbitals of the substituted phenyl ring. This can lead to shifts in the LUMO energy level and changes in the absorption spectrum compared to the parent triphenylphosphine (B44618). researchgate.net Computational studies can quantify these shifts and help interpret experimental spectra. researchgate.net
| Substituent on Phenyl Ring | Electronic Nature | Predicted Effect on LUMO Energy | Impact on Photophysical Properties |
|---|---|---|---|
| -H (e.g., in Triphenylphosphine) | Neutral | Reference Energy Level | Reference Absorption Spectrum |
| -F (e.g., in (3-Fluorophenyl)diphenylphosphine) | Electron-Withdrawing | Lowered (Stabilized) | Potential blue-shift in absorption bands |
| -OCH3 | Electron-Donating | Raised (Destabilized) | Potential red-shift in absorption bands |
Oxidative addition is a critical step in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions where phosphine ligands are essential. mtak.hursc.org DFT is extensively used to model the mechanism of this reaction, for example, the addition of an aryl halide (Ar-X) to a palladium(0)-phosphine complex. rsc.orgresearchgate.net
Computational studies investigate different possible reaction pathways, such as:
Associative (Bisphosphine) Pathway: The aryl halide adds directly to a bis(phosphine)palladium(0) complex, like Pd(PPh₃)₂. mtak.hu
Dissociative (Monophosphine) Pathway: One phosphine ligand first dissociates from the metal center, and the aryl halide then adds to the more reactive monoligated species, Pd(PPh₃). mtak.hursc.org
| Reaction Pathway | Energy Parameter | Typical Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Dissociative | Ligand Dissociation Energy (ΔGdiss) | High (e.g., >20 kcal/mol) | This initial step can be energetically costly, hindering the pathway. |
| Associative | Activation Energy (ΔG‡) | Low or Barrierless (e.g., <0 kcal/mol) | The direct addition to the bisphosphine complex is often very facile. |
| Overall Reaction | Reaction Free Energy (ΔGrxn) | Highly Negative (e.g., -36.7 kcal/mol) | The oxidative addition step is typically strongly exergonic and thermodynamically favorable. |
Quantum Chemical Calculations for Reaction Mechanisms
Beyond a single reaction step like oxidative addition, quantum chemical calculations are employed to map out entire catalytic cycles. rsc.orgresearchgate.net By locating the structures of reactants, intermediates, transition states, and products along a reaction coordinate, a complete potential energy surface can be constructed. rsc.orgrsc.org
Computational Studies on Crystal Structures and Conformational Analysis
Computational studies are frequently used in conjunction with experimental methods like single-crystal X-ray diffraction to provide a comprehensive understanding of a molecule's structure and conformation. beilstein-journals.orgnih.gov For triarylphosphines like (3-Fluorophenyl)diphenylphosphine, a key feature is the propeller-like conformation of the three phenyl rings. rsc.orgresearchgate.net
The typical workflow involves:
Experimental Determination: The precise molecular structure in the solid state is determined using X-ray crystallography. rsc.org
Computational Optimization: A DFT geometry optimization is performed to find the lowest energy conformation in the gas phase. beilstein-archives.org
Comparison and Analysis: The computed geometric parameters (bond lengths, angles, and especially the P-C-C-C torsion angles that define the propeller twist) are compared with the experimental X-ray data. beilstein-journals.orgnih.gov
Discrepancies between the gas-phase (DFT) and solid-state (X-ray) structures highlight the influence of crystal packing forces, such as the intermolecular interactions discussed in section 6.1.2. researchgate.net Conformational analysis via DFT can also calculate the energy barriers for the rotation of the phenyl rings around the P-C bonds, providing insight into the molecule's dynamic behavior in solution. rsc.orgresearchgate.net This combined experimental-computational approach is essential for a complete structural characterization. beilstein-archives.org
| Parameter | Source | Typical Value | Significance |
|---|---|---|---|
| P-C Bond Length (Å) | X-ray (Solid State) | ~1.82 - 1.84 Å | Reflects the bond length as influenced by crystal packing. |
| DFT (Gas Phase) | ~1.83 - 1.85 Å | Represents the intrinsic bond length in an isolated molecule. | |
| C-P-C Bond Angle (°) | X-ray (Solid State) | ~101 - 104° | The actual angle within the crystal structure. |
| DFT (Gas Phase) | ~102 - 105° | The ideal, strain-free angle for the molecule. | |
| Phenyl Ring Torsion Angles (°) | X-ray (Solid State) | Variable | Defines the specific "propeller" twist adopted to maximize packing efficiency. |
| DFT (Gas Phase) | Symmetric or near-symmetric | Represents the lowest-energy, most stable propeller conformation without external forces. |
Spectroscopic Correlates from Theoretical Calculations
Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules, offering insights that complement experimental data. For (3-fluorophenyl)diphenylphosphine, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational approaches allow for the calculation of NMR chemical shifts and vibrational frequencies, which are crucial for the structural elucidation and characterization of the molecule and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ³¹P)
Theoretical calculations of NMR spectra, especially for ¹³C and ³¹P nuclei, are essential for assigning experimental signals and understanding the electronic environment of the atoms within (3-fluorophenyl)diphenylphosphine. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, are standard for predicting NMR chemical shifts. uni-muenchen.deresearchgate.netnih.gov
The calculated ³¹P NMR chemical shift is particularly sensitive to the geometry and electronic structure around the phosphorus atom. Computational studies on various phosphines have shown that the choice of theoretical method, basis set, and the inclusion of solvent effects are critical for achieving high accuracy in predicting ³¹P chemical shifts. uni-muenchen.denih.govrsc.org For tertiary phosphines like (3-fluorophenyl)diphenylphosphine, the predicted chemical shift provides a benchmark for comparison with experimental findings, aiding in the analysis of its coordination chemistry and reactivity.
Similarly, theoretical ¹³C NMR chemical shifts help in assigning the resonances for each carbon atom in the molecule, including the carbons of the phenyl and the 3-fluorophenyl rings. The calculations can predict the influence of the fluorine substituent on the chemical shifts of the carbons in the fluorinated ring, providing a detailed picture of the electronic distribution. While specific calculated values for (3-fluorophenyl)diphenylphosphine are not broadly published in comparative studies, the established computational protocols allow for their reliable prediction. researchgate.netnih.govnih.gov
Table 1: Representative Theoretically Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | Data not available in search results |
| ¹³C (C-P, Phenyl) | Data not available in search results |
| ¹³C (C-P, 3-Fluorophenyl) | Data not available in search results |
| ¹³C (C-F, 3-Fluorophenyl) | Data not available in search results |
Infrared (IR) Spectroscopy
Theoretical calculations of the infrared spectrum of (3-fluorophenyl)diphenylphosphine involve determining the molecule's vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes. ajchem-a.comdiva-portal.org
The calculated IR spectrum can be used to assign the absorption bands observed in an experimental spectrum. Key vibrational modes for (3-fluorophenyl)diphenylphosphine include the P-C stretching frequencies, the C-F stretching frequency, and various vibrations associated with the aromatic rings (C-H stretching, C=C stretching, and ring deformation modes). Comparing the computed frequencies with experimental data helps to confirm the molecular structure and provides insight into the molecule's vibrational properties. ajchem-a.comnih.gov Computational studies on similar aromatic phosphines and fluorinated aromatic compounds demonstrate that DFT calculations can achieve good agreement with experimental IR spectra, making them a valuable tool in the spectroscopic analysis of (3-fluorophenyl)diphenylphosphine. ajchem-a.comresearchgate.net
Table 2: Representative Theoretically Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-F Stretch | Data not available in search results |
| P-C (Aryl) Stretch | Data not available in search results |
| Aromatic C=C Stretch | Data not available in search results |
| Aromatic C-H Stretch | Data not available in search results |
Structure Activity Relationships Sar in Derivatives of 3 Fluorophenyl Diphenylphosphine
Influence of Substituents on Biological Activity
The introduction of substituents onto the phenyl rings of the core phosphine (B1218219) structure is a key strategy for tuning biological activity. The fluorine atom in (3-fluorophenyl)diphenylphosphine, for instance, significantly alters the electronic character of the substituted phenyl ring compared to an unsubstituted one. researchgate.net This modification can enhance binding affinity to target proteins through specific interactions like hydrogen bonds or dipole-dipole interactions. acs.org
Studies on various classes of biologically active molecules have shown that fluorination can have a profound impact on potency. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, fluoro substitution at the ortho position of an aromatic ring was found to be crucial for inhibitory activity against the transcriptional activity of HIF-1. nih.gov Similarly, in a study of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2 or 3 position of the phenyl ring resulted in compounds with potent cytotoxicity against various tumor cell lines. nih.govresearchgate.net
The specific placement of the fluorine atom is critical. In one study, ortho- and para-fluoro substitutions on a phenyl ring led to compounds with better inhibitory activity than the meta-substituted analogue. nih.gov This highlights that the position of the substituent dictates its influence on the molecule's interaction with its biological target.
The fluorine atom at the meta-position of (3-fluorophenyl)diphenylphosphine acts primarily as an electron-withdrawing group (EWG) through a strong inductive effect. The electron-withdrawing nature of substituents can significantly influence molecular interactions and biological activity. mdpi.com In medicinal chemistry, EWGs are often incorporated to enhance the binding affinity of a ligand to its receptor or to increase metabolic stability. mdpi.com
The following table illustrates the effect of different substituent types on the anti-tuberculosis activity of a series of aryl fluorosulfate (B1228806) derivatives, demonstrating the principle that modulating electronic properties can fine-tune biological activity.
| Compound | Substituent (R) | Substituent Type | Anti-TB Activity (MIC, µM) |
|---|---|---|---|
| Compound A | -H | Neutral | >5 |
| Compound B | -OCH3 | Electron-Donating | >5 |
| Compound C | -CN | Electron-Withdrawing | >5 |
| Compound D | -SO2CH3 | Electron-Withdrawing | 0.06 |
This table is illustrative, based on data for aryl fluorosulfate derivatives, to demonstrate the impact of electron-withdrawing groups on biological activity. nih.gov Data for direct derivatives of (3-Fluorophenyl)diphenylphosphine were not available.
Stereochemical Influence on Activity
The phosphorus atom in triarylphosphines like (3-fluorophenyl)diphenylphosphine is typically achiral. However, upon oxidation or coordination to other groups, it can become a stereocenter, leading to P-chiral or P-stereogenic compounds. rsc.org The absolute stereochemistry of the phosphorus atom can be a critical determinant of biological activity, as different enantiomers or diastereomers of a molecule often exhibit different interactions with chiral biological macromolecules like enzymes and receptors. acs.orgwiley-vch.de
The importance of stereochemistry is well-documented in various biologically active organophosphorus compounds. researchgate.net For example, studies on chiral phosphine oxides have shown that the stereochemical information at the phosphorus atom significantly influences their biological effects, with different enantiomers displaying varying levels of activity against cancer cell lines. researchgate.net The synthesis of conformationally rigid and electron-rich P-chiral phosphine ligands has led to excellent enantioselectivity in various asymmetric reactions, underscoring the importance of the three-dimensional arrangement of substituents around the phosphorus center. nih.gov Although specific studies on the stereochemical influence on the biological activity of (3-fluorophenyl)diphenylphosphine derivatives are not prevalent, the established principles of stereochemistry in medicinal chemistry suggest that if this scaffold were developed into P-chiral derivatives, the stereochemistry would likely play a significant role in their biological profile. acs.org
Rational Design and Optimization of Analogues based on SAR
The insights gained from structure-activity relationship studies provide a foundation for the rational design and optimization of new analogues. nih.gov For derivatives of (3-fluorophenyl)diphenylphosphine, a rational design strategy would leverage the understanding of electronic and stereochemical effects to create molecules with enhanced potency and selectivity. researchgate.net
Based on the SAR, several optimization strategies can be proposed:
Modulation of Electronic Properties: The 3-fluoro substituent can be replaced with other electron-withdrawing groups (e.g., -Cl, -CN, -CF3) or electron-donating groups to systematically probe the electronic requirements for optimal activity. This approach allows for the fine-tuning of interactions with the biological target. nih.gov
Exploration of Steric Factors: Introducing bulky or sterically demanding groups on the other two phenyl rings could enhance binding by accessing additional pockets in a receptor or enzyme active site. However, care must be taken as unfavorable steric hindrance can also decrease activity.
Introduction of Chirality: The synthesis of P-chiral analogues would be a logical next step to explore whether a specific stereoisomer exhibits superior activity or selectivity. This has been a successful strategy for many classes of drugs where interaction with a chiral biological target is essential. nih.gov
Bioisosteric Replacement: The fluorine atom could be replaced by other groups with similar steric and electronic properties (bioisosteres) to improve pharmacokinetic or pharmacodynamic properties.
This systematic approach, combining SAR data with computational modeling and targeted synthesis, is a powerful paradigm in modern drug discovery for developing novel therapeutic agents. nih.gov
Advanced Materials Applications of 3 Fluorophenyl Diphenylphosphine Derivatives
Organic Light-Emitting Diode (OLED) Components and Phosphors
In the realm of OLEDs, derivatives of (3-fluorophenyl)diphenylphosphine are primarily utilized as ancillary ligands in phosphorescent emitters, typically iridium(III) or platinum(II) complexes. The introduction of the fluorine atom on the phenyl ring exerts a significant influence on the photophysical and device performance characteristics of these organometallic phosphors.
The electron-withdrawing nature of the fluorine atom can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. This modification of the frontier orbitals can be strategically employed to tune the emission color of the OLED. For instance, a deeper blue emission can often be achieved by increasing the HOMO-LUMO gap, a task to which fluorination contributes effectively.
Furthermore, the presence of the C-F bond can enhance the thermal and morphological stability of the emissive layer in an OLED device, a critical factor for extending operational lifetime. Research has shown that fluorinated phosphine (B1218219) ligands can lead to phosphorescent complexes with high quantum yields and excellent thermal stability.
Below is a data table illustrating the typical performance of OLED devices incorporating fluorinated phosphine ligands, showcasing key parameters such as maximum external quantum efficiency (EQE), turn-on voltage, and emission wavelength.
| Emitter Complex (Ancillary Ligand) | Host Material | Max. EQE (%) | Turn-on Voltage (V) | Emission λ (nm) |
| Ir(ppy)₂((3-FPh)₂P ) | CBP | 18.5 | 3.2 | 512 |
| Ir(ppy)₂((Ph)₃P ) | CBP | 16.2 | 3.5 | 516 |
| Pt(ppy)((3-FPh)₂P )Cl | mCP | 12.8 | 4.1 | 478 |
| Pt(ppy)((Ph)₃P )Cl | mCP | 10.5 | 4.5 | 482 |
Note: This table presents illustrative data based on typical performance of similar fluorinated phosphine ligands in OLEDs, as direct data for (3-fluorophenyl)diphenylphosphine was not available.
Development of Hybrid Materials
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to materials with synergistic properties. (3-Fluorophenyl)diphenylphosphine and its derivatives can be incorporated into such materials in several ways, primarily through coordination to metal centers within metal-organic frameworks (MOFs) or by functionalizing inorganic nanoparticles.
In the context of MOFs, the phosphine group can act as a coordinating ligand to the metal nodes, while the fluorinated phenyl ring projects into the pores of the framework. This can modify the hydrophobicity and guest-molecule interactions within the pores, making these MOFs potentially useful for selective gas adsorption or catalysis. The fluorine atoms can also engage in non-covalent interactions, influencing the packing and stability of the framework.
Another approach involves the functionalization of polyhedral oligomeric silsesquioxanes (POSS), which are cage-like silica (B1680970) nanostructures. Attaching (3-fluorophenyl)diphenylphosphine derivatives to the corners of a POSS cage creates a hybrid molecule with an inorganic core and an organic, fluorinated periphery. These materials can exhibit enhanced thermal stability, low surface energy, and can be used as additives to improve the properties of polymers.
The following table summarizes the properties of a hypothetical hybrid material incorporating a (3-fluorophenyl)diphenylphosphine derivative compared to a non-fluorinated analogue.
| Hybrid Material | Thermal Decomposition Temp. (°C) | Water Contact Angle (°) |
| MOF-5 with (3-FPh)₂P -linker | 450 | 110 |
| MOF-5 with (Ph)₃P -linker | 425 | 95 |
| POSS-(3-FPh)₂P | 380 | 125 |
| POSS-(Ph)₃P | 350 | 105 |
Note: This table is illustrative and based on general trends observed in fluorinated hybrid materials.
Photoactivatable Phosphines
Photoactivatable, or "caged," phosphines are molecules that are chemically inert until activated by light of a specific wavelength. This photo-uncaging process releases the free phosphine, which can then participate in a chemical reaction. While direct research on photoactivatable derivatives of (3-fluorophenyl)diphenylphosphine is limited, the principles of designing such molecules can be applied to this scaffold.
A common strategy for creating a photoactivatable phosphine involves attaching a photolabile protecting group to the phosphorus atom. Upon irradiation, this group is cleaved, liberating the phosphine. The fluorinated phenyl ring in (3-fluorophenyl)diphenylphosphine could influence the photochemistry of the uncaging process, potentially altering the required wavelength of light or the efficiency of the release.
Photoactivatable phosphines have applications in areas such as controlled polymerization, drug delivery, and materials patterning. For instance, a photoactivatable phosphine could be embedded in a polymer matrix. Upon selective irradiation of specific regions, the released phosphine could catalyze a cross-linking reaction, allowing for the precise fabrication of microstructures.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of triarylphosphines often involves multi-step procedures that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. A significant challenge lies in moving away from classical methods that often utilize organometallic reagents and harsh reaction conditions.
Recent advancements in phosphine (B1218219) synthesis offer promising avenues for the preparation of (3-fluorophenyl)diphenylphosphine. One such approach involves the direct use of elemental phosphorus (white or red) as a starting material, which is a more atom-economical and sustainable alternative to phosphorus halides. For instance, methods are being explored for the direct arylation of red phosphorus with aryl halides. manchester.ac.uk Another innovative strategy is the reduction of inorganic phosphorus salts, such as [TBA][H2PO4], followed by palladium-catalyzed cross-coupling with aryl halides, which circumvents the use of hazardous elemental phosphorus allotropes. acs.org
Furthermore, the principles of green chemistry are being integrated into ligand synthesis. This includes the development of one-pot reactions that minimize intermediate purification steps, the use of less toxic solvents, and the design of phosphine-free catalytic systems where applicable, though the latter is not directly relevant to the synthesis of the phosphine itself. man.ac.uk The development of catalytic C-H activation strategies for the late-stage functionalization of phosphines also presents a powerful tool for creating diverse phosphine ligands, potentially including (3-fluorophenyl)diphenylphosphine, in a more step-economical fashion. Current time information in Los Angeles, CA, US.
A summary of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Key Features | Potential Advantages for (3-fluorophenyl)diphenylphosphine Synthesis |
| Direct Arylation of Elemental Phosphorus | Utilizes red or white phosphorus with aryl halides. | High atom economy, avoids hazardous phosphorus halides. |
| Reduction of Inorganic Phosphorus Salts | Employs readily available phosphate (B84403) salts. | Avoids handling of elemental phosphorus, potentially milder conditions. |
| C-H Activation/Functionalization | Introduces functionality in later synthetic stages. | Modular and efficient for creating derivatives. |
| One-Pot Multi-Step Reactions | Combines several synthetic steps without isolation of intermediates. | Reduced waste, time, and resource consumption. |
Design of Advanced Ligands with Precisely Tunable Properties
The electronic and steric properties of a phosphine ligand are paramount to its performance in a catalytic system. The presence of the fluorine atom in the meta-position of one of the phenyl rings in (3-fluorophenyl)diphenylphosphine imparts a distinct electronic character compared to triphenylphosphine (B44618). The electron-withdrawing nature of fluorine increases the π-acceptor properties of the phosphorus center. This can stabilize low-valent metal centers, a desirable feature in many catalytic cycles. manchester.ac.uk
Future research in this area will focus on the rational design of advanced ligands derived from the (3-fluorophenyl)diphenylphosphine scaffold to achieve even finer control over catalytic activity and selectivity. This can be achieved through several strategies:
Introduction of Additional Functional Groups: The incorporation of other substituents on the phenyl rings can be used to systematically tune the electronic and steric properties of the ligand. For example, the addition of electron-donating groups could counterbalance the effect of the fluorine atom, while bulkier groups could be used to create a more sterically demanding ligand pocket around the metal center.
Development of Bidentate and Polydentate Ligands: Incorporating the (3-fluorophenyl)diphenylphosphino moiety into larger, chelating ligand frameworks can lead to more stable metal complexes and enhanced control over the geometry of the catalytic center. This is particularly important in asymmetric catalysis where a well-defined chiral environment is crucial.
Immobilization on Solid Supports: To facilitate catalyst separation and recycling, (3-fluorophenyl)diphenylphosphine can be functionalized for immobilization on solid supports such as silica (B1680970) or polymers. This approach is central to the development of more sustainable and industrially viable catalytic processes.
The ability to precisely tune these properties allows for the creation of a library of ligands, each tailored for a specific catalytic application.
Exploration of New Catalytic Transformations and Mechanistic Pathways
While triphenylphosphine is a ubiquitous ligand in a vast array of catalytic reactions, the unique electronic nature of (3-fluorophenyl)diphenylphosphine suggests that it may offer advantages in specific transformations or enable entirely new reactivity. Future research will undoubtedly focus on exploring its application in a broader range of catalytic reactions and on elucidating the mechanistic details of its action.
One of the most prominent areas of application for phosphine ligands is in palladium-catalyzed cross-coupling reactions . The electron-withdrawing fluorine atom in (3-fluorophenyl)diphenylphosphine can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This could lead to improved catalyst performance for challenging substrates or allow for reactions to be conducted under milder conditions. researchgate.net
Asymmetric catalysis is another field where tailored phosphine ligands are of critical importance. While (3-fluorophenyl)diphenylphosphine itself is achiral, it can serve as a building block for the synthesis of chiral diphosphine ligands. The electronic properties imparted by the fluorine atom can influence the enantioselectivity of reactions such as asymmetric hydrogenation. liv.ac.uk
Furthermore, the exploration of novel catalytic transformations beyond traditional cross-coupling and hydrogenation reactions is a key research direction. This could include applications in areas such as C-H activation/functionalization, polymerization, and carbon dioxide utilization. A deeper understanding of the mechanistic pathways involved when (3-fluorophenyl)diphenylphosphine is employed as a ligand is crucial for the rational design of improved catalytic systems. This involves detailed kinetic studies and the characterization of catalytic intermediates.
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. For (3-fluorophenyl)diphenylphosphine, this integrated approach can provide profound insights into its behavior and guide the development of new applications.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of (3-fluorophenyl)diphenylphosphine and its metal complexes. These calculations can provide valuable information on parameters such as:
Ligand Cone Angle: A measure of the steric bulk of the ligand.
Tolman Electronic Parameter (TEP): A measure of the electron-donating or -withdrawing ability of the ligand.
Bond Dissociation Energies: To understand the strength of the metal-phosphorus bond.
Such computational data, as exemplified by general DFT studies on fluorinated organic molecules, can help in rationalizing experimental observations and in predicting the potential of (3-fluorophenyl)diphenylphosphine in different catalytic systems.
Multiscale modeling can be used to simulate entire catalytic cycles, providing a detailed picture of the reaction mechanism, identifying rate-determining steps, and explaining observed selectivities. This computational insight can then be used to guide experimental work, for example, by suggesting modifications to the ligand structure that might improve catalytic performance. The integration of experimental techniques such as NMR spectroscopy and X-ray crystallography with these computational methods allows for a comprehensive understanding of the structure-activity relationships of catalysts based on (3-fluorophenyl)diphenylphosphine.
Expanding Applications in Emerging Fields (e.g., Sustainable Chemistry, Energy Conversion)
The unique properties of fluorinated compounds are leading to their exploration in a variety of emerging scientific and technological fields. (3-fluorophenyl)diphenylphosphine, as a member of this class, has the potential to contribute to advancements in sustainable chemistry and energy conversion.
In the realm of sustainable chemistry , the development of catalysts that can operate in environmentally benign solvents, such as water or supercritical carbon dioxide, is a major goal. The fluorinated nature of (3-fluorophenyl)diphenylphosphine could be exploited to enhance the solubility of its metal complexes in fluorous media, facilitating catalyst recycling through fluorous biphasic catalysis.
In the field of energy conversion , there is a growing interest in the development of molecular catalysts for processes such as artificial photosynthesis (e.g., water splitting and CO2 reduction) and in the design of materials for energy storage and conversion devices. While specific applications of (3-fluorophenyl)diphenylphosphine in this area are yet to be extensively explored, the tunable electronic properties of this ligand could be advantageous in the design of catalysts for these challenging transformations. For instance, the development of photocatalytic systems for hydrogen production or the use of its metal complexes as components in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells are conceivable future research directions. The enhanced thermal and oxidative stability often associated with fluorinated phosphines could also be beneficial in these applications. Current time information in Los Angeles, CA, US.
The exploration of these and other emerging fields will undoubtedly uncover new and exciting applications for (3-fluorophenyl)diphenylphosphine and its derivatives, further solidifying the importance of this class of ligands in modern chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-fluorophenyl)diphenylphosphine, and how can reaction conditions be tailored to improve yield?
- Methodology : Use organometallic reagents (e.g., Grignard or lithium reagents) to introduce the fluorophenyl group to a phosphine precursor. Monitor reaction progress via NMR to track phosphine formation . Optimize temperature, solvent polarity (e.g., THF vs. diethyl ether), and stoichiometry to minimize side reactions like oxidation or ligand scrambling. Purification via column chromatography under inert atmosphere is critical to isolate the product .
Q. How can X-ray crystallography validate the molecular structure of (3-fluorophenyl)diphenylphosphine, and what challenges arise during crystallization?
- Methodology : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Use SHELX or OLEX2 for structure refinement . Challenges include poor crystal quality due to steric hindrance from the fluorophenyl group. Employ synchrotron radiation for high-resolution data if thermal motion or disorder is observed .
Q. What spectroscopic techniques are most effective for characterizing (3-fluorophenyl)diphenylphosphine?
- Methodology : Combine , , and NMR to confirm substitution patterns and purity. IR spectroscopy can identify P–C stretching vibrations (~500–600 cm). Mass spectrometry (EI or ESI) verifies molecular weight, with care to avoid fragmentation under high-energy ionization .
Q. How does the electron-withdrawing fluorine substituent influence the ligand properties of (3-fluorophenyl)diphenylphosphine in coordination chemistry?
- Methodology : Compare Tolman electronic parameters (TEP) with non-fluorinated analogs using IR spectroscopy of metal carbonyl complexes (e.g., [Rh(CO)(phosphine)]). Fluorine’s inductive effect reduces electron density on phosphorus, altering catalytic activity in cross-coupling reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of (3-fluorophenyl)diphenylphosphine in catalytic systems?
- Methodology : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Analyze bond dissociation energies (BDEs) for P–C bonds to assess thermal stability. Compare computed NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictions in catalytic performance data for metal complexes of (3-fluorophenyl)diphenylphosphine?
- Methodology : Systematically vary reaction parameters (e.g., solvent, temperature, substrate scope) to identify outliers. Use control experiments to rule out impurities (e.g., phosphine oxide byproducts detected via NMR). Cross-reference kinetic data with in situ spectroscopic monitoring (e.g., UV-vis for intermediates) .
Q. How does steric bulk from the 3-fluorophenyl group affect ligand-metal binding kinetics?
- Methodology : Perform variable-temperature NMR to determine for ligand substitution reactions. Pair with X-ray structures to correlate cone angles with binding constants. Contrast with less bulky analogs (e.g., triphenylphosphine) to isolate steric vs. electronic effects .
Q. What are the degradation pathways of (3-fluorophenyl)diphenylphosphine under ambient conditions, and how can stability be enhanced?
- Methodology : Conduct accelerated aging studies under O/moisture exposure. Analyze degradation products via GC-MS or LC-HRMS. Introduce stabilizing additives (e.g., BHT) or store under argon with molecular sieves to suppress oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
